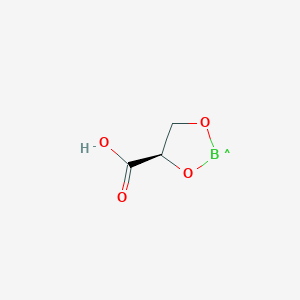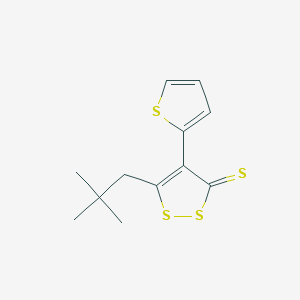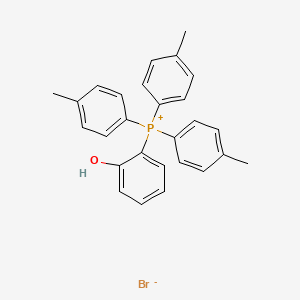![molecular formula C13H13F3N2O2 B14194705 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one CAS No. 918129-49-4](/img/structure/B14194705.png)
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one is a compound that features a trifluoroacetyl group attached to a phenyl ring, which is further connected to a diazepan-5-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one typically involves the reaction of 4-(trifluoroacetyl)aniline with a suitable diazepanone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Applications De Recherche Scientifique
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one: shares similarities with other trifluoroacetyl-containing compounds, such as trifluoroacetylated triazoles and trifluoromethylated ketones.
Trifluoroacetylated Triazoles:
Trifluoromethylated Ketones: These compounds have a trifluoromethyl group attached to a ketone, which imparts unique chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which combines the trifluoroacetyl group with a diazepanone ring.
Propriétés
Numéro CAS |
918129-49-4 |
|---|---|
Formule moléculaire |
C13H13F3N2O2 |
Poids moléculaire |
286.25 g/mol |
Nom IUPAC |
1-[4-(2,2,2-trifluoroacetyl)phenyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)12(20)9-1-3-10(4-2-9)18-7-5-11(19)17-6-8-18/h1-4H,5-8H2,(H,17,19) |
Clé InChI |
IUBSEFOYEIFLSX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCNC1=O)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)

![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)

![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
